5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole
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Overview
Description
5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole is a chemical compound with the following structural formula:
Br∣CH3
∣
N−C((CH3)2)2
It belongs to the class of imidazole derivatives and contains a bromine atom attached to the imidazole ring. Imidazoles are heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes::
Bromination of Imidazole:
- Industrial production methods involve large-scale synthesis using optimized conditions.
- These methods may vary based on the specific manufacturer and proprietary processes.
Chemical Reactions Analysis
5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole undergoes various reactions:
Substitution Reactions:
Reduction Reactions:
Oxidation Reactions:
Metal Complex Formation:
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Coordination Chemistry:
Mechanism of Action
- The exact mechanism of action depends on the specific application.
- In medicinal contexts, it may interact with cellular targets (e.g., enzymes, receptors) or disrupt essential pathways.
Comparison with Similar Compounds
- Similar compounds include other imidazoles, such as 1-methylimidazole and 1,2-dimethylimidazole.
- 5-Bromo-1,2-bis(propan-2-yl)-1H-imidazole’s uniqueness lies in its bromine substitution pattern and alkyl groups.
Properties
Molecular Formula |
C9H15BrN2 |
---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
5-bromo-1,2-di(propan-2-yl)imidazole |
InChI |
InChI=1S/C9H15BrN2/c1-6(2)9-11-5-8(10)12(9)7(3)4/h5-7H,1-4H3 |
InChI Key |
QPKTVSMJJQRUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1C(C)C)Br |
Origin of Product |
United States |
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